1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide
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Overview
Description
1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazine and imidazole intermediates, followed by their coupling with a phenyl group and subsequent sulfonamide formation. Reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like methanesulfonyl chloride .
Chemical Reactions Analysis
1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it a candidate for use in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis. The compound’s imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their normal function .
Comparison with Similar Compounds
Compared to other similar compounds, 1-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide stands out due to its unique combination of a phenyl group, pyrazine ring, and imidazole ring. Similar compounds include:
N-phenylpyrazine-2-carboxamides: These compounds also feature a pyrazine ring but differ in their functional groups and overall structure.
Benzothiazol-2-ylmethanimine derivatives: These compounds share some structural similarities but have different biological activities and applications.
Properties
IUPAC Name |
1-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)20-9-11-21-10-8-19-16(21)15-12-17-6-7-18-15/h1-8,10,12,20H,9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKAZVDOJNLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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